molecular formula C17H21NO3 B11762980 Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate

Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B11762980
M. Wt: 287.35 g/mol
InChI Key: DKUNRSHTOTXJQT-UHFFFAOYSA-N
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Description

Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . One common method involves the use of diazo substrates in asymmetric cycloadditions, which afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of halogens or other nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C17H21NO3/c1-2-21-17(20)14-10-13-8-9-15(16(14)19)18(13)11-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3

InChI Key

DKUNRSHTOTXJQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CCC(C1=O)N2CC3=CC=CC=C3

Origin of Product

United States

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